![molecular formula C15H25ClN4O3 B2760501 N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride CAS No. 1331239-34-9](/img/structure/B2760501.png)
N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride
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Description
N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H25ClN4O3 and its molecular weight is 344.84. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-bonding Patterns and Crystal Structure
Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related to the compound , has contributed to understanding hydrogen-bonding patterns in crystal structures. These patterns are crucial for designing materials and pharmaceuticals with desired properties (López et al., 2010).
Coordination Complexes and Antioxidant Activity
Studies involving pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been evaluated for their antioxidant activity, indicating potential applications in developing antioxidant agents (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, utilizing compounds such as N-(2-hydroxyphenyl)acetamide, is vital in synthesizing antimalarial drugs. This process highlights the role of similar chemical structures in pharmaceutical manufacturing (Magadum & Yadav, 2018).
p38alpha MAP Kinase Inhibition for Autoimmune Diseases
Research on derivatives like 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) has explored their potential as inhibitors of p38alpha MAP kinase. This enzyme is a target for treating autoimmune diseases, suggesting a therapeutic application for similar compounds (Regan et al., 2003).
Anti-Inflammatory and Antinociceptive Properties
N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have shown significant anti-inflammatory and antinociceptive properties in vivo. These findings indicate potential applications in developing new anti-inflammatory and pain-relief medications (Lacerda et al., 2012).
properties
IUPAC Name |
N-tert-butyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3.ClH/c1-11-9-12(14(21)18-5-7-22-8-6-18)17-19(11)10-13(20)16-15(2,3)4;/h9H,5-8,10H2,1-4H3,(H,16,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLSCDDUQSUOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)(C)C)C(=O)N2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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